

The Unseen Toll: Investigating the Toxicology of Reglone (Diquat) in Non-Target Organisms

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Compound of Interest

Compound Name: *Reglone*

Cat. No.: *B022050*

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A Technical Guide for Researchers and Drug Development Professionals

Reglone, a non-selective contact herbicide and desiccant with the active ingredient diquat, is widely utilized in agriculture and aquatic weed control. While effective in its intended applications, its broad-spectrum activity raises significant concerns regarding its toxicological impact on non-target organisms. This technical guide provides an in-depth analysis of the toxicology of **Reglone** in a range of non-target species, offering a comprehensive resource for researchers, scientists, and professionals in drug development. This document summarizes key toxicological data, outlines detailed experimental methodologies, and visualizes the underlying molecular mechanisms of toxicity.

Executive Summary

Diquat's primary mechanism of toxicity is the induction of severe oxidative stress. This is initiated through a redox cycling process that generates an abundance of reactive oxygen species (ROS).^{[1][2][3]} This cascade of oxidative damage can lead to a variety of adverse effects across different biological systems, impacting aquatic and terrestrial ecosystems. This guide synthesizes the available quantitative toxicological data for various non-target organisms, including aquatic species, terrestrial invertebrates, birds, and mammals. Furthermore, it delves into the experimental protocols used to derive these data and illustrates the key signaling pathways implicated in diquat-induced toxicity.

Quantitative Toxicological Data

The following tables summarize the acute and chronic toxicity of diquat in various non-target organisms. The data is presented to facilitate easy comparison of lethal concentrations (LC50), lethal doses (LD50), and no-observed-adverse-effect-levels (NOAEL).

Table 1: Acute Toxicity of Diquat to Aquatic Organisms

Species	Endpoint (Duration)	Value (mg/L)	Reference
Fish			
Rainbow Trout (<i>Oncorhynchus mykiss</i>)	LC50 (96 h)	9.8	[4]
Chinook Salmon (<i>Oncorhynchus tshawytscha</i>)	LC50 (8 h)	28.5	[2]
Bluegill Sunfish (<i>Lepomis macrochirus</i>)	LC50 (96 h)	140	[1]
Walleye (<i>Sander vitreus</i>)	LC50 (8-10 days)	0.75	[5]
Nile Tilapia (<i>Oreochromis niloticus</i>)	LC50 (96 h)	37.28	[6]
Common Carp (<i>Cyprinus carpio</i>)	LC50 (96 h)	50	[4]
Invertebrates			
Daphnia magna (Water Flea)	EC50 (48 h)	0.77	[7]
Hyalella azteca (Amphipod)	LC50 (24 h)	0.6	[1]
Copepods (<i>Diaptomus mississippiensis</i> , <i>Eucyclops agilis</i>)	LC50 (48 h)	19 - 46.6	[8]
Algae			
Green Algae (<i>Selenastrum</i>)	EC50 (72 h, growth)	0.019 - 0.073	[8]

capricornutum)

Duckweed (<i>Lemna gibba</i>)	EC50	0.0094	[7]
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Table 2: Acute Toxicity of Diquat to Terrestrial Organisms

Species	Endpoint (Route)	Value (mg/kg bw)	Reference
<hr/>			
Birds			
Mallard Duck (<i>Anas platyrhynchos</i>)	LD50 (Oral)	564	[2]
Japanese Quail (<i>Coturnix japonica</i>)	LC50 (5-day dietary)	~1300 ppm	[2]
Hen	LD50 (Oral)	200 - 400	[2]
<hr/>			
Mammals			
Rat	LD50 (Oral)	120 - 430	[1][2]
Mouse	LD50 (Oral)	233	[2]
Rabbit	LD50 (Oral)	188	[2]
Guinea Pig	LD50 (Oral)	187	[2]
Dog	LD50 (Oral)	>26 - 187	[1][2]
Cow	LD50 (Oral)	30 - 56	[2]
<hr/>			
Invertebrates			
Honey Bee (<i>Apis mellifera</i>)	LD50 (Contact)	>100 µ g/bee	[5]
Honey Bee (<i>Apis mellifera</i>)	LD50 (Oral)	47 µ g/bee	[5]

Table 3: Chronic Toxicity of Diquat (NOAEL/LOAEL)

Species	Study Duration	Endpoint	NOAEL	LOAEL	Reference
Mammals					
Rat	2-year	Cataracts	0.58 mg/kg bw/day	2.9 mg/kg bw/day	[9]
Dog	1-year	Lens opacity (cataracts)	0.53 mg/kg bw/day	2.53 mg/kg bw/day	[9]
Rat	Acute Neurotoxicity	Clinical signs, decreased body weight	75 mg/kg bw	150 mg/kg bw	[9]

Experimental Protocols

The toxicological data presented above are derived from studies adhering to standardized experimental protocols. Below are detailed methodologies for key experiments.

Aquatic Toxicity Testing

3.1.1 Fish Acute Toxicity Test (based on OECD Guideline 203)

- Test Species: Rainbow trout (*Oncorhynchus mykiss*), Bluegill sunfish (*Lepomis macrochirus*), or other species as specified in the data table.
- Test Duration: 96 hours.
- Test Substance: Diquat dibromide, dissolved in deionized water to create a stock solution.
- Test Concentrations: A geometric series of at least five concentrations and a control group.
- Test Conditions:
 - Temperature: Maintained at a constant, species-appropriate level (e.g., 15 ± 1 °C for rainbow trout).
 - pH: 7.5 - 8.5.

- Dissolved Oxygen: > 60% of air saturation.
- Lighting: 16-hour light, 8-hour dark photoperiod.
- Procedure:
 - Acclimate fish to test conditions for at least 12 days.
 - Randomly assign a minimum of 10 fish per concentration to test chambers.
 - Administer the test substance to the water.
 - Observe fish for mortality and clinical signs of toxicity at 2, 4, 8, 24, 48, 72, and 96 hours.
- Endpoint: The LC50 (median lethal concentration) is calculated at 96 hours using statistical methods such as probit analysis.

3.1.2 Invertebrate Acute Immobilisation Test (based on OECD Guideline 202)

- Test Species: Daphnia magna.
- Test Duration: 48 hours.
- Test Substance: Diquat dibromide, dissolved in reconstituted hard water.
- Test Concentrations: A geometric series of at least five concentrations and a control group.
- Test Conditions:
 - Temperature: 20 ± 2 °C.
 - pH: 7.5 - 8.5.
 - Lighting: 16-hour light, 8-hour dark photoperiod.
- Procedure:
 - Culture Daphnia magna under controlled conditions.

- Use first instar daphnids (less than 24 hours old) for the test.
- Expose groups of at least 20 daphnids (in at least four replicates) to each test concentration.
- Observe for immobilisation (inability to swim) at 24 and 48 hours.
- Endpoint: The EC50 (median effective concentration for immobilisation) is calculated at 48 hours.

Terrestrial Toxicity Testing

3.2.1 Avian Acute Oral Toxicity Test (based on OECD Guideline 223)

- Test Species: Mallard duck (*Anas platyrhynchos*) or Northern bobwhite (*Colinus virginianus*).
- Test Substance: Diquat dibromide, administered via oral gavage.
- Procedure:
 - Acclimate birds to test conditions.
 - Fast birds for a short period before dosing.
 - Administer a single oral dose to groups of at least 10 birds per dose level.
 - Observe birds for mortality and signs of toxicity for at least 14 days.
- Endpoint: The LD50 (median lethal dose) is calculated.

3.2.2 Mammalian Acute Oral Toxicity Test (based on OECD Guideline 420)

- Test Species: Rat (e.g., Wistar or Sprague-Dawley strain).
- Test Substance: Diquat dibromide, typically administered by gavage in a suitable vehicle (e.g., water).
- Procedure:

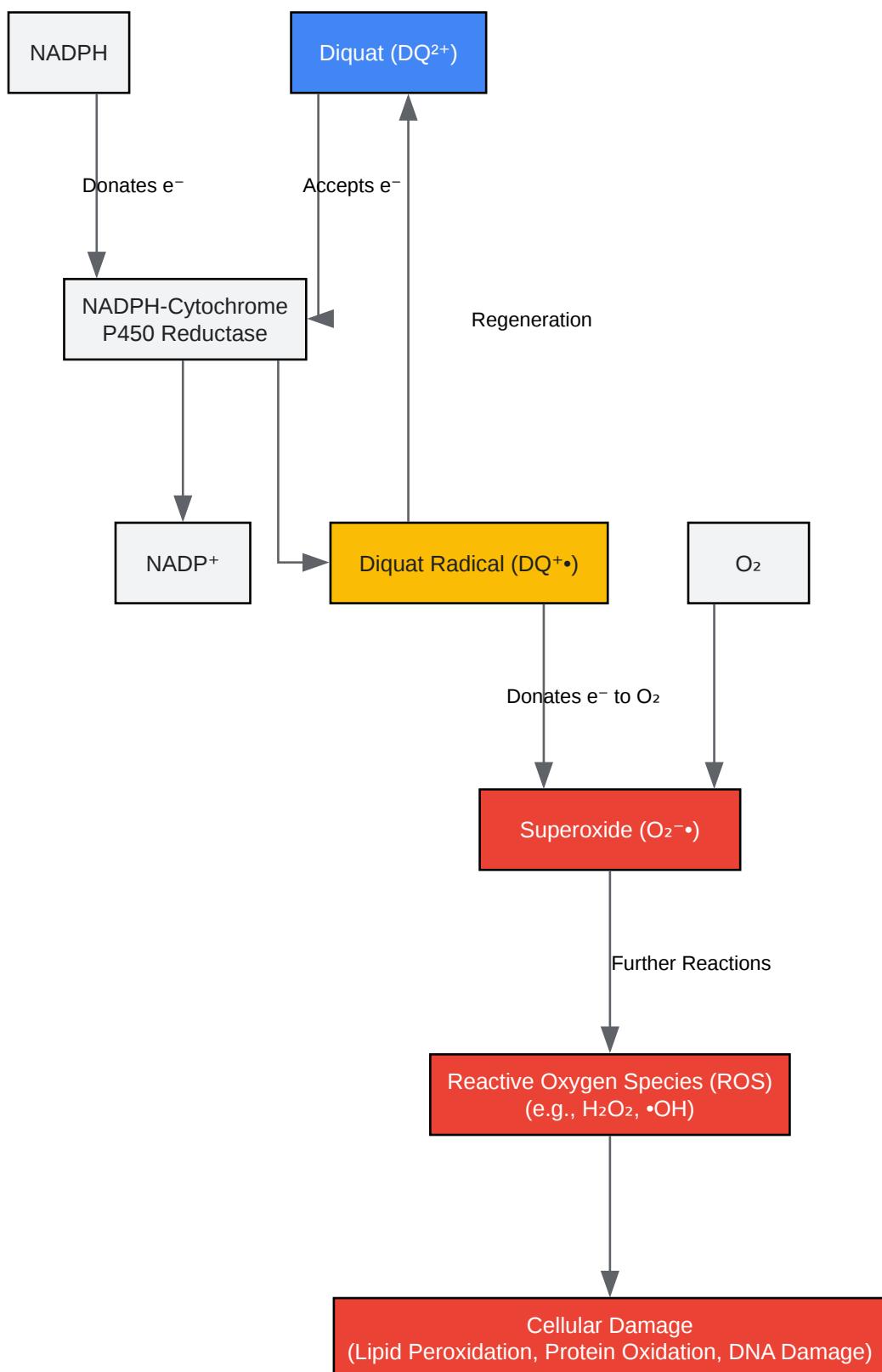
- Use a stepwise procedure with a starting dose based on a sighting study.
- Dose groups of animals of a single sex (usually females) at fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
- Observe animals for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.
- Conduct a gross necropsy on all animals at the end of the study.
- Endpoint: The LD50 is estimated, and signs of toxicity are recorded.

Mechanisms of Toxicity and Signaling Pathways

The primary mechanism of diquat-induced toxicity is the generation of reactive oxygen species (ROS) through a process called redox cycling. This leads to cellular damage through lipid peroxidation, protein oxidation, and DNA damage.

Diquat-Induced Redox Cycling and Oxidative Stress

Diquat, with its bipyridyl structure, can accept an electron from cellular reductases, such as NADPH-cytochrome P450 reductase, to form a radical cation. This radical then rapidly reacts with molecular oxygen to produce a superoxide anion (O_2^-), regenerating the parent diquat molecule. This futile cycle consumes cellular reducing equivalents (like NADPH) and continuously generates ROS, overwhelming the cell's antioxidant defenses.



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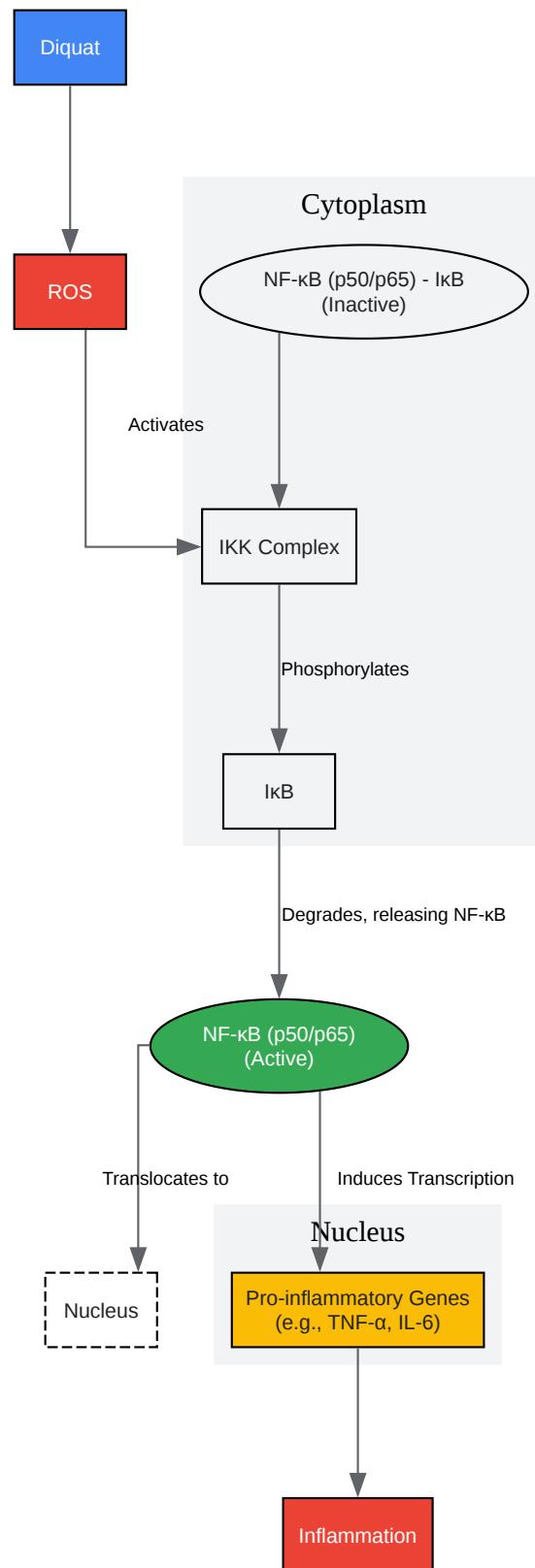
Caption: Diquat redox cycling leading to oxidative stress.

Perturbation of Cellular Signaling Pathways

The massive increase in ROS due to diquat exposure triggers several cellular signaling pathways, often leading to inflammation, apoptosis (programmed cell death), and further cellular damage.

4.2.1 NF-κB Signaling Pathway

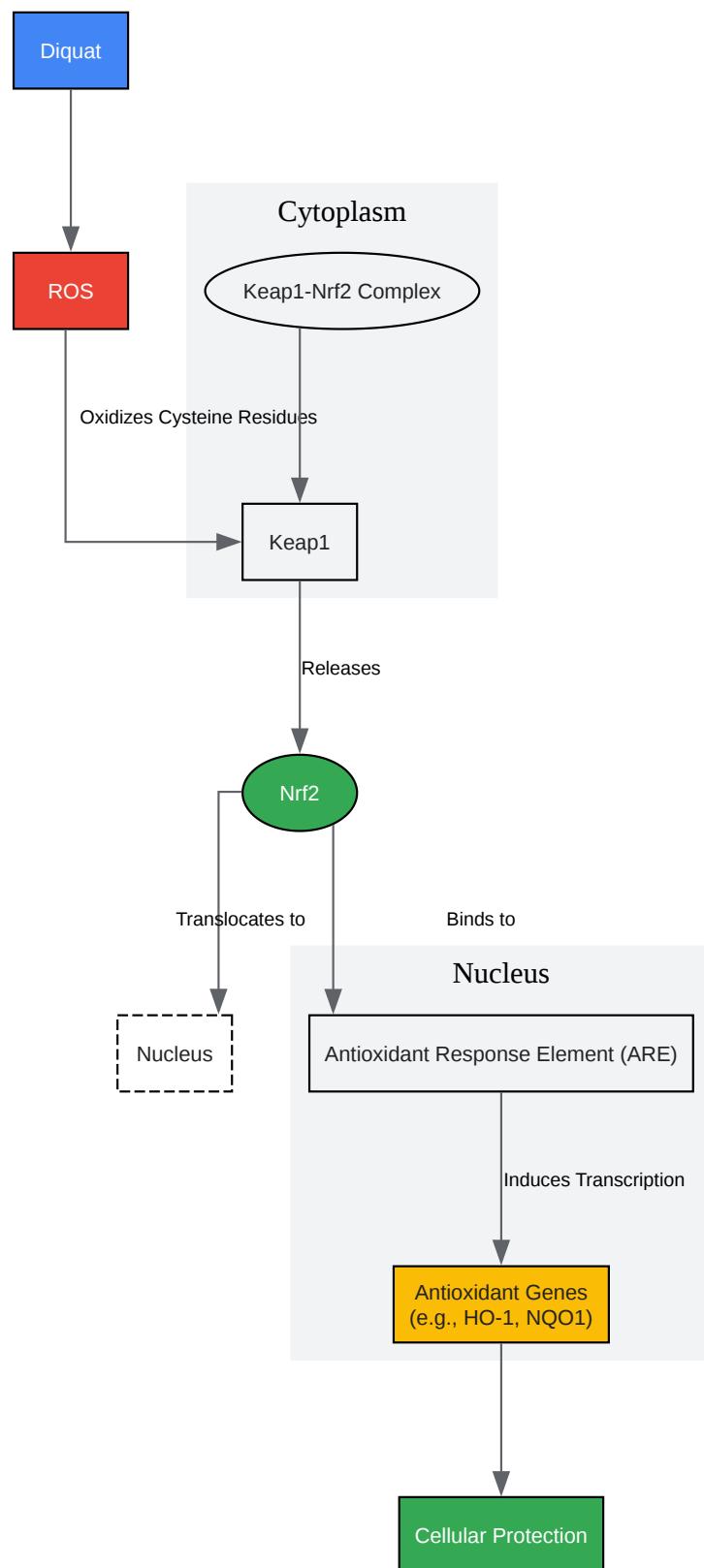
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Oxidative stress can activate this pathway, leading to the transcription of pro-inflammatory genes.

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Caption: Activation of the NF-κB pathway by diquat-induced ROS.

4.2.2 Nrf2 Signaling Pathway

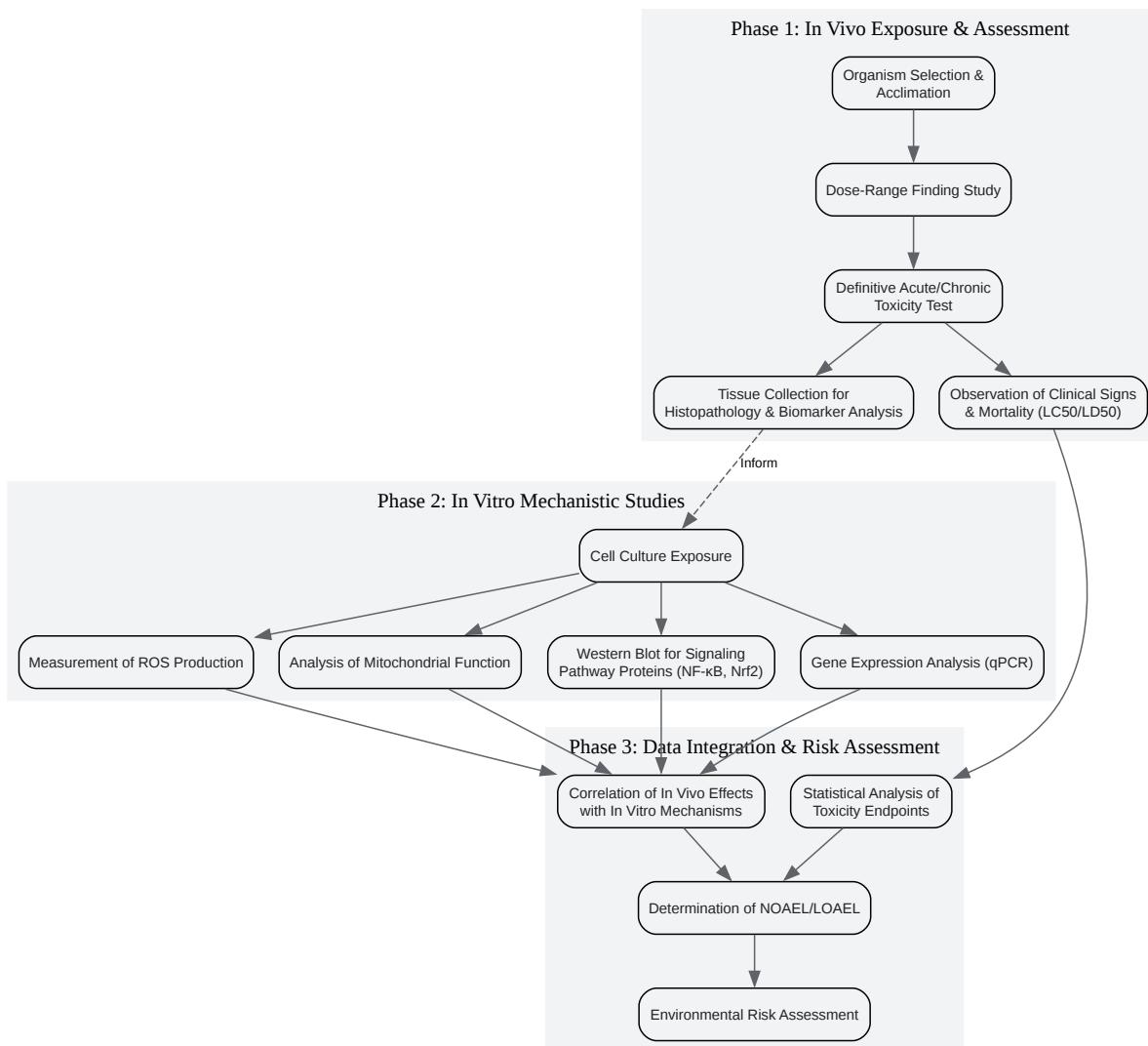
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive by Keap1. Oxidative stress disrupts this interaction, allowing Nrf2 to promote the expression of antioxidant genes. However, severe and sustained oxidative stress from diquat can overwhelm this protective pathway.



Caption: The Nrf2 antioxidant response pathway activated by diquat.

Experimental Workflow for Assessing Diquat Toxicity

A generalized workflow for investigating the toxicology of diquat in a non-target organism is presented below. This workflow integrates *in vivo* exposure with *in vitro* mechanistic studies.



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Caption: Generalized experimental workflow for diquat toxicology investigation.

Conclusion

The data and mechanisms presented in this guide underscore the significant toxicological risks that **Reglone** (diquat) poses to a wide array of non-target organisms. The primary mode of action, the induction of oxidative stress through redox cycling, has far-reaching consequences at the cellular and organismal levels. Understanding these toxicological endpoints and the underlying signaling pathways is crucial for conducting accurate environmental risk assessments and for the development of safer alternatives in the future. This guide serves as a foundational resource for professionals dedicated to mitigating the unintended ecological impacts of widely used herbicides.

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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Redox Cycling and Increased Oxygen Utilization Contribute to Diquat-induced Oxidative Stress and Cytotoxicity in Chinese Hamster Ovary Cells Overexpressing NADPH-cytochrome P450 Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. repositorio.unesp.br [repositorio.unesp.br]
- 7. researchgate.net [researchgate.net]
- 8. noaa.gov [noaa.gov]
- 9. Diquat - Wikipedia [en.wikipedia.org]
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